2-(Propan-2-YL)-5H,6H,7H,8H-imidazo[1,2-A]pyridine-3-carboxylic acid
Description
IUPAC Nomenclature & Systematic Naming Conventions
The systematic name 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid adheres to IUPAC guidelines for fused heterocyclic systems. The parent structure, imidazo[1,2-a]pyridine, consists of a five-membered imidazole ring fused to a six-membered pyridine ring. The numbering begins at the nitrogen atom in the imidazole moiety (position 1), proceeds through the fused pyridine ring (positions 2–9), and assigns the carboxylic acid group to position 3. The tetrahydro designation (5H,6H,7H,8H ) indicates saturation at positions 5–8 of the pyridine ring, while the propan-2-yl substituent resides at position 2.
Molecular Formula & Atomic Composition Analysis
The molecular formula is C$${11}$$H$${16}$$N$${2}$$O$${2}$$ , derived from:
- A base imidazo[1,2-a]pyridine scaffold (C$${7}$$H$${6}$$N$$_{2}$$)
- Four hydrogen atoms added via tetrahydro saturation (C$${7}$$H$${10}$$N$$_{2}$$)
- A propan-2-yl group (C$${3}$$H$${7}$$) at position 2
- A carboxylic acid group (–COOH, C$${1}$$H$${2}$$O$$_{2}$$) at position 3.
| Component | Contribution | Total Atoms |
|---|---|---|
| Imidazo[1,2-a]pyridine | C$$7$$H$${10}$$N$$_2$$ | 7C, 10H, 2N |
| Propan-2-yl | C$$3$$H$$7$$ | 3C, 7H |
| Carboxylic acid | C$$1$$H$$2$$O$$_2$$ | 1C, 2H, 2O |
| Total | C$${11}$$H$${16}$$N$$2$$O$$2$$ | 11C, 16H, 2N, 2O |
Stereochemical Configuration & Conformational Isomerism
The tetrahydroimidazopyridine ring introduces three stereogenic centers at positions 5, 6, and 7, theoretically permitting eight stereoisomers. However, the propan-2-yl group at position 2 and the planar carboxylic acid moiety at position 3 restrict conformational flexibility. Molecular modeling of analogous compounds, such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid, suggests a chair-like conformation for the saturated pyridine ring, with the carboxylic acid group adopting an equatorial orientation to minimize steric hindrance.
Crystallographic Data & Solid-State Arrangement
No direct crystallographic data exists for this compound. However, studies on structurally related imidazopyridines, such as imidazo[1,2-a]pyridine-3-carboxylic acid (CID 73142), reveal monoclinic crystal systems with P2$$_1$$/c space groups. Hydrogen bonding between carboxylic acid groups and π-π stacking of aromatic rings dominate the solid-state architecture. Extrapolating these observations, the title compound likely forms similar intermolecular hydrogen bonds via its –COOH group, while the propan-2-yl substituent may induce steric packing variations.
Comparative Structural Analysis with Related Imidazopyridine Derivatives
The propan-2-yl group enhances lipophilicity compared to unsubstituted analogs, potentially influencing solubility and bioavailability. Conversely, the tetrahydro modification reduces aromaticity, altering electronic properties such as dipole moment and acidity.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)9-10(11(14)15)13-6-4-3-5-8(13)12-9/h7H,3-6H2,1-2H3,(H,14,15) |
InChI Key |
NBGOVMRIFVZDTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N2CCCCC2=N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid typically involves:
- Construction of the imidazo[1,2-a]pyridine core.
- Introduction of the isopropyl substituent at the 2-position.
- Installation or transformation of the carboxylic acid function at the 3-position.
These steps are often achieved through multi-step sequences involving condensation, cyclization, and functional group modification.
Key Synthetic Routes and Conditions
Cyclization via Intermolecular Ritter-Type Reactions and Lewis Acid Catalysis
A recent methodology employs intermolecular Ritter-type reactions catalyzed by bismuth triflate (Bi(OTf)3) and p-toluenesulfonic acid (p-TsOH·H2O) in dichloroethane (DCE) at elevated temperatures (150 °C) to construct imidazo[1,2-a]pyridine frameworks with high efficiency. The procedure involves:
- Reacting a suitable pyridinylmethanol derivative with an isopropyl nitrile source (e.g., acetonitrile).
- Catalysis by 5 mol% Bi(OTf)3 and excess p-TsOH·H2O.
- Reaction in a sealed tube overnight.
- Workup by quenching with saturated sodium bicarbonate and extraction with ethyl acetate.
- Purification by silica gel chromatography.
This method yields the imidazo[1,2-a]pyridine core bearing the isopropyl substituent at the 2-position, which can then be further functionalized to the carboxylic acid.
Enantioselective Conjugate Addition Catalyzed by Chiral Rhodium Complexes
For stereoselective synthesis, a highly enantioselective conjugate addition protocol has been developed using chiral rhodium(III) catalysts (Λ-RhS complex). Key features include:
- Reaction of 2-arylimidazo[1,2-a]pyridines with α,β-unsaturated carboxylic acid derivatives or equivalents.
- Catalyst loading as low as 0.1–0.5 mol %.
- Use of green solvents such as ethanol or dichloromethane.
- Room temperature reaction conditions with reaction times ranging from 3 to 24 hours.
- High yields (up to 99%) and excellent enantiomeric ratios (>99:1 er).
This approach allows the installation of the carboxylic acid moiety with control over stereochemistry, which is crucial for biological activity.
Multi-Step Functional Group Transformations from Pyridine Derivatives
Patented methods describe the preparation of related imidazo[1,2-a]pyridine carboxylic acids through:
- Starting from substituted pyridine carbonitriles or aminopyridines.
- Sequential reactions including Boc-protection, amide formation, aldehyde formation, and oxidative cyclization.
- Use of coupling reagents like HATU for amide bond formation.
- Oxidative steps employing DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) for ring closure.
- Purification by flash chromatography.
These methods emphasize careful pH control, temperature regulation, and use of molecular sieves to optimize yields and purity.
Comparative Data Table of Preparation Methods
Detailed Experimental Example
Example: Synthesis via Ritter-Type Cyclization
- Step 1: Dissolve pyridinylmethanol derivative (1 equiv) in 1,2-dichloroethane (0.3 M).
- Step 2: Add Bi(OTf)3 (5 mol%) and p-TsOH·H2O (7.5 equiv).
- Step 3: Add acetonitrile (15 equiv) as the isopropyl source.
- Step 4: Stir the sealed reaction mixture at 150 °C overnight.
- Step 5: Cool, quench with saturated NaHCO3, extract with ethyl acetate.
- Step 6: Dry organic layers over anhydrous Na2SO4, filter, concentrate.
- Step 7: Purify by silica gel chromatography (20–30% ethyl acetate/hexane).
- Outcome: Isolated 2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid as a white solid with up to 92% yield.
Summary and Perspectives
The preparation of 2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid is well-established through multiple synthetic strategies:
- Ritter-type cyclizations provide a direct and efficient route to the core structure with the isopropyl substituent.
- Chiral rhodium-catalyzed conjugate additions enable enantioselective synthesis, critical for pharmaceutical applications.
- Multi-step functional group transformations from pyridine derivatives allow access to diverse analogs and functionalized derivatives.
Each method offers advantages depending on the desired scale, stereochemical requirements, and available starting materials. The integration of green solvents and low catalyst loadings in recent protocols reflects the ongoing trend toward sustainable and cost-effective synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-YL)-5H,6H,7H,8H-imidazo[1,2-A]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(Propan-2-YL)-5H,6H,7H,8H-imidazo[1,2-A]pyridine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(Propan-2-YL)-5H,6H,7H,8H-imidazo[1,2-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The structural nuances of the target compound and its analogs significantly influence their physicochemical and biological properties. Key comparisons include:
Table 1: Structural and Molecular Comparison
*Calculated based on structural analysis.
Analysis of Physicochemical Properties
- Solubility : The carboxylic acid group in the target compound and its hydrochloride analog improves aqueous solubility, critical for bioavailability. In contrast, ester derivatives (e.g., ) exhibit higher lipophilicity, favoring passive diffusion across biological membranes.
- Melting Points: The nitro- and cyano-substituted compound in has a melting point of 243–245°C, reflecting high crystallinity due to polar functional groups.
Biological Activity
2-(Propan-2-YL)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid is a member of the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic properties that make it a candidate for various medicinal applications.
Chemical Structure and Properties
- IUPAC Name : 2-(Propan-2-YL)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid
- CAS Number : 1501489-17-3
- Molecular Formula : CHNO
- Molecular Weight : 208.26 g/mol
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. In particular, studies have shown that 2-(propan-2-YL)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid demonstrates effective antibacterial activity against various strains of bacteria. For instance, it has been noted to possess a minimum inhibitory concentration (MIC) of approximately 3 µM against drug-resistant Mycobacterium tuberculosis strains while maintaining low toxicity towards macrophages at higher concentrations (100 µM) .
Anticancer Activity
The compound's anticancer potential has also been explored extensively. Imidazo[1,2-a]pyridine derivatives have been associated with cytotoxic effects against several cancer cell lines. The structure-activity relationship (SAR) analyses suggest that modifications in the imidazo ring can enhance its potency against specific tumor types .
Neuropharmacological Effects
Imidazo[1,2-a]pyridines are known for their neuropharmacological activities. They have been studied for their anticonvulsant properties and potential use in treating neurological disorders. The mechanism of action is believed to involve modulation of neurotransmitter systems .
Research Findings and Case Studies
The biological activities of 2-(propan-2-YL)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid are primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Receptor Modulation : Potential interaction with neurotransmitter receptors contributes to its neuropharmacological effects.
- DNA Interaction : Some studies suggest that imidazo[1,2-a]pyridine compounds can intercalate into DNA or inhibit topoisomerases.
Q & A
Q. What are the established synthetic methodologies for this compound, and how can reaction conditions be optimized for high yield?
The synthesis typically involves condensation of 4-chlorobenzaldehyde derivatives with aminopyridine precursors, followed by cyclization and functional group modifications. Catalysts such as palladium or copper are effective under reflux conditions in polar aprotic solvents like DMF or toluene. Optimization strategies include adjusting catalyst loadings (0.5–2 mol%), solvent polarity, and reaction temperature (80–120°C) to maximize yield and minimize side products .
Q. What precautions are critical for safe handling and storage of this compound in laboratory settings?
Due to its classification as a flammable liquid/vapor and potential toxicity (e.g., skin irritation, inhalation hazards), adherence to safety protocols is essential. Key precautions include using fume hoods, wearing PPE (gloves, lab coats), and following P codes such as P201 (obtain specialized handling instructions) and P303+P361+P353 (emergency skin contact measures). Storage requires inert atmospheres, temperatures below –20°C, and segregation from oxidizing agents .
Q. What spectroscopic techniques are recommended for structural characterization?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the imidazo[1,2-a]pyridine core and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed m/z 206.24 for the hydrochloride form ). Infrared (IR) spectroscopy identifies carboxylic acid C=O stretching (~1700 cm⁻¹) and N-H bonds.
Advanced Research Questions
Q. How do structural modifications at the 2- and 3-positions influence physicochemical properties?
The propan-2-yl group at the 2-position enhances lipophilicity (logP ~2.5), while the carboxylic acid at the 3-position improves aqueous solubility (logS ~–3.2). Comparative studies with trifluoromethyl analogs (e.g., 2-(trifluoromethyl)- derivatives) reveal reduced metabolic stability due to increased electron-withdrawing effects, as shown in pharmacokinetic assays .
Q. What strategies resolve contradictions in reported biological activity data between this compound and its analogs?
Discrepancies often arise from assay variability (e.g., cell line specificity, solvent systems). Systematic meta-analysis of published IC₅₀ values, coupled with purity validation via HPLC (>95% ), can isolate confounding factors. For example, impurities in synthesis byproducts (e.g., uncyclized intermediates) may artificially inflate toxicity readings .
Q. What computational methods predict binding affinity and reactivity for this compound?
Density Functional Theory (DFT) calculations model electronic properties (HOMO/LUMO energies) to predict reactivity sites. Molecular docking (AutoDock Vina) with target proteins (e.g., kinase domains) assesses binding modes. Parameters like polar surface area (PSA ~80 Ų) and hydrogen-bonding capacity align with bioavailability predictions per Lipinski’s Rule of Five .
Q. How can regioselective functionalization of the imidazo[1,2-a]pyridine core be achieved?
Directed ortho-metalation (DoM) using lithium bases enables selective substitution at the 6- and 8-positions. For example, bromination with NBS (N-bromosuccinimide) under radical conditions yields 6-bromo derivatives, which undergo Suzuki-Miyaura cross-coupling for aryl group introduction .
Methodological Considerations
- Purity Assessment : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Validate methods via spike recovery tests (>98% accuracy) .
- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) over 28 days. LC-MS identifies hydrolysis products (e.g., decarboxylated analogs) .
- Toxicity Screening : Employ zebrafish embryo models (FET assay) for acute toxicity profiling (LC₅₀ determination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
